molecular formula C26H18N4O4S B273813 3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone

3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone

Cat. No. B273813
M. Wt: 482.5 g/mol
InChI Key: CEWFBBJGGANJLM-FVDSYPCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone is a synthetic compound that has gained significant attention in the field of scientific research. The compound is a hydrazone derivative of 3,3-diphenyl-2-benzothiophen-1(3H)-one, which is a well-known anticonvulsant drug. The hydrazone derivative has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes and transcription factors, which play key roles in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which play key roles in the inflammatory response. The compound has also been shown to inhibit the activity of various transcription factors, including NF-κB and AP-1, which play key roles in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in various studies. The compound has also been shown to exhibit potent pharmacological effects, making it a promising candidate for the treatment of various diseases. However, the compound has several limitations, including its low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of 3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone. One potential direction is to further elucidate the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Another potential direction is to study the compound's pharmacokinetics and pharmacodynamics, which could provide valuable information for the development of dosing regimens. Additionally, the compound's potential applications in the field of cancer research warrant further investigation, as it may hold promise as a novel anticancer agent.

Synthesis Methods

The synthesis of 3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone involves the reaction of 3,3-diphenyl-2-benzothiophen-1(3H)-one with 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the hydrazone derivative. The synthesis of the compound has been optimized using various reaction conditions, and the yield and purity of the product have been improved.

Scientific Research Applications

3,3-diphenyl-2-benzothiophen-1(3H)-one {2,4-bisnitrophenyl}hydrazone has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases. The compound has also been studied for its potential applications in the field of cancer research, where it has been shown to exhibit cytotoxic activity against various cancer cell lines.

properties

Molecular Formula

C26H18N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(Z)-(3,3-diphenyl-2-benzothiophen-1-ylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C26H18N4O4S/c31-29(32)20-15-16-23(24(17-20)30(33)34)27-28-25-21-13-7-8-14-22(21)26(35-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27H/b28-25-

InChI Key

CEWFBBJGGANJLM-FVDSYPCUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3/C(=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/S2)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S2)C5=CC=CC=C5

Origin of Product

United States

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